2-(Cyclopentylethynyl)pyridine

Description

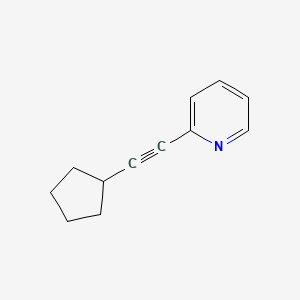

2-(Cyclopentylethynyl)pyridine (CAS: 865173-44-0) is a pyridine derivative featuring a cyclopentylethynyl substituent at the 2-position of the pyridine ring. The ethynyl (-C≡C-) linker connects the pyridine moiety to a cyclopentyl group, introducing steric bulk and hydrophobic character. This compound is cataloged as a research chemical, with applications in organic synthesis and materials science .

Properties

IUPAC Name |

2-(2-cyclopentylethynyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-6-11(5-1)8-9-12-7-3-4-10-13-12/h3-4,7,10-11H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQMTCUHSRGXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C#CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620048 | |

| Record name | 2-(Cyclopentylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865173-44-0 | |

| Record name | 2-(Cyclopentylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylethynyl)pyridine typically involves the coupling of a cyclopentylacetylene with a halogenated pyridine derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-bromopyridine with cyclopentylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. The choice of solvents, catalysts, and reaction parameters are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylethynyl)pyridine can undergo various types of chemical reactions, including:

Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce the triple bond in the cyclopentylethynyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in pyridine solution.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dihydroxylated products, while reduction can yield saturated derivatives of the cyclopentylethynyl group.

Scientific Research Applications

2-(Cyclopentylethynyl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Cyclopentylethynyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopentylethynyl group can influence the compound’s binding affinity and specificity for its targets. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Structural and Electronic Features

The substituent at the pyridine ring significantly influences electronic properties, solubility, and reactivity. Below is a comparison of key structural analogs:

Key Observations:

- Steric Effects : The cyclopentylethynyl group in the target compound introduces greater steric bulk compared to methylsulfonyl or pyrrolidinylethynyl groups. This may hinder nucleophilic attack or reduce solubility in polar solvents.

- Hydrogen Bonding: Unlike 3-[(2S)-pyrrolidin-2-ylethynyl]pyridine, which contains an NH group for hydrogen bonding, the target compound lacks H-bond donors, reducing its solubility in aqueous media .

Physicochemical Properties

- Melting Points: Substituted pyridines with bulky groups (e.g., 2-Amino-4-(2-Chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine) exhibit high melting points (268–287°C) due to strong intermolecular interactions . The target compound’s melting point is likely lower, given its less polar structure.

- Lipophilicity : The cyclopentylethynyl group enhances lipophilicity compared to polar derivatives like 2-(methylsulfonyl)pyridine, making it more suitable for lipid-based applications .

Reactivity and Stability

- This compound : The ethynyl group may participate in click chemistry (e.g., azide-alkyne cycloaddition) or oxidation reactions. Stability under ambient conditions is assumed but untested in the evidence.

- 2-(Chloromethyl)pyridine Hydrochloride : Highly moisture-sensitive; decomposes to release HCl, unlike the target compound .

- 2-(Methylsulfonyl)pyridine : Stable under standard conditions but reactive toward nucleophiles due to the electron-withdrawing sulfonyl group .

Biological Activity

2-(Cyclopentylethynyl)pyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various research studies and case analyses.

Chemical Structure and Properties

The chemical formula for this compound is . The structure consists of a pyridine ring substituted with a cyclopentylethynyl group, which contributes to its unique properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 185.24 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent.

- Case Study : In vitro assays demonstrated that this compound significantly reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value of 12 µM. This suggests a potent inhibitory effect on cancer cell growth .

The mechanism by which this compound exerts its biological effects appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. It may act by inhibiting specific kinases involved in cancer progression.

- Research Findings : Molecular docking studies suggest that the compound binds effectively to the ATP-binding site of key kinases, disrupting their activity and leading to apoptosis in cancer cells .

Neuroprotective Effects

Emerging research also points to the neuroprotective effects of this compound. It has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis.

- Research Findings : In a study involving neuronal cell lines, this compound demonstrated a reduction in oxidative stress markers and increased cell survival rates under stress conditions.

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer, Neuroprotective | 12 (cancer) |

| 2-Phenylimidazo[1,2-a]pyridine | Antimicrobial | 15 (bacterial) |

| 6-(Trifluoromethyl)imidazo[1,2-a]pyridine | Anticancer | 10 (cancer) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.